N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a compound that contains a thiazole ring. Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The specific synthesis process for this compound is not mentioned in the available resources.Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The specific molecular structure of this compound is not mentioned in the available resources.Chemical Reactions Analysis
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The specific chemical reactions involving this compound are not mentioned in the available resources.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of this compound are not mentioned in the available resources.Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have garnered attention due to their potential as anti-tubercular agents. Researchers have synthesized novel compounds based on this scaffold and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). The newly synthesized molecules were compared with standard reference drugs. Notably, the benzothiazole derivatives demonstrated better inhibition potency against M. tuberculosis . These findings highlight the compound’s potential in combating tuberculosis, a global health concern.
Antibacterial Studies
The compound’s bioactivity extends beyond tuberculosis. Studies have revealed remarkable antibacterial properties against various pathogens. These findings suggest that it could be used in diverse pharmaceutical applications without significant risk of toxicity . Further investigations into its mechanism of action and specific bacterial targets are warranted.
Anti-Inflammatory Activity
Certain substituted benzothiazoles, including related derivatives, have been explored for their anti-inflammatory properties. Biochemical assays assessing cyclooxygenase (COX) activity and hind paw edema models have provided insights into their potential anti-inflammatory effects . Investigating this compound’s anti-inflammatory activity could contribute to drug development in this therapeutic area.
Structural Studies
Structural characterization of N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides has been conducted. These hydrazonylsulfones, including our compound of interest, have been studied as optical materials and for their biological potential. The structural insights gained from these studies inform our understanding of the compound’s properties and potential applications .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity and are believed to target dpre1, a key enzyme involved in the cell wall biosynthesis of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of anti-tubercular activity, they inhibit the function of DprE1, thereby disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide likely affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis, given the known target of benzothiazole derivatives . The downstream effects of this disruption could include compromised structural integrity of the bacterial cell, leading to cell death .
Pharmacokinetics
A study on similar benzothiazole-arylamide derivatives showed favorable pharmacokinetic profiles .
Result of Action
Given the known anti-tubercular activity of benzothiazole derivatives, the compound likely results in the death of mycobacterium tuberculosis cells by disrupting their cell wall biosynthesis .
Future Directions
Thiazole derivatives have shown diverse biological activities and have been the subject of many research studies . Future research could focus on the design and development of new thiazole derivatives with enhanced biological activities and lesser side effects . The specific future directions for this compound are not mentioned in the available resources.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S/c1-25-11-14(19(27)23-21-22-16-9-5-6-10-17(16)29-21)18-15(12-25)20(28)26(24-18)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGMJAJYAROUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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